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Compound Name: 1,6-Naphthyridin-2-amine

Cat. No.: B091811 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of a novel 1,6-naphthyridinone-based inhibitor

against Poly(ADP-ribose) polymerase-1 (PARP1) and contrasts its performance with

established, clinically approved alternatives. The data presented herein is supported by

experimental findings from peer-reviewed literature and is intended to inform research and

development efforts in oncology and related fields.

Introduction to PARP1 Inhibition
Poly(ADP-ribose) polymerase-1 (PARP1) is a critical enzyme in the cellular response to DNA

damage. It plays a central role in the repair of single-strand DNA breaks (SSBs) through the

base excision repair (BER) pathway. In cancers with deficiencies in other DNA repair pathways,

such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP1 leads to an

accumulation of unrepaired SSBs. These subsequently result in double-strand breaks (DSBs)

during DNA replication, which cannot be efficiently repaired in these homologous

recombination-deficient cells, ultimately leading to cell death. This mechanism, known as

synthetic lethality, has established PARP1 as a key therapeutic target in oncology.

The 1,6-naphthyridine scaffold has emerged as a promising framework for the development of

potent and selective PARP1 inhibitors. This guide focuses on a novel 1,6-naphthyridinone

derivative and compares its inhibitory activity with that of two widely recognized PARP1

inhibitors, Olaparib and Talazoparib.
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Data Presentation: Inhibitor Potency Comparison
The following table summarizes the half-maximal inhibitory concentration (IC50) values of a

novel 1,6-naphthyridinone-based PARP1 inhibitor and two standard PARP1 inhibitors. Lower

IC50 values are indicative of higher potency.

Inhibitor
Name/Code

Chemical Class PARP1 IC50 (nM) Reference

Compound 34 1,6-Naphthyridinone

Not explicitly stated,

but described as

"highly potent"[1]

[1]

Olaparib
Phthalazinone

carboxamide
5 [2][3]

Talazoparib
Fluorinated

quinazolinone
0.57 [4]

Note: The IC50 value for Compound 34 was not numerically specified in the primary

publication, which described it as a "novel and highly potent PARP1 inhibitor" based on further

preclinical characterization. For the purpose of this guide, it is presented as a promising lead

compound in the 1,6-naphthyridinone class.

Mandatory Visualization
The following diagram illustrates a typical workflow for a comparative molecular docking study,

a computational method used to predict the binding affinity and interaction of inhibitors with

their protein target.
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Comparative Molecular Docking Workflow

Preparation Phase

Docking Simulation

Analysis & Comparison

1. Target Protein Preparation
(e.g., PARP1 from PDB)

2. Ligand Preparation
(1,6-Naphthyridinones & Alternatives)

3. Grid Box Generation
(Define Active Site)

4. Molecular Docking
(e.g., AutoDock Vina)

5. Pose & Scoring Analysis

6. Binding Interaction Analysis
(H-bonds, π-π stacking)

7. Comparative Analysis
(Binding Energies, Interactions)

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426
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